molecular formula C6H10F3NO B1529411 5-Methyl-2-(trifluoromethyl)morpholine CAS No. 1341664-20-7

5-Methyl-2-(trifluoromethyl)morpholine

Cat. No. B1529411
M. Wt: 169.14 g/mol
InChI Key: LUMNOIAAEIAHKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 5-Methyl-2-(trifluoromethyl)morpholine is C6H10F3NO . Its InChI Code is 1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-2-(trifluoromethyl)morpholine has a molecular weight of 169.15 . It is a powder at room temperature .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

  • 5-Methyl-2-(trifluoromethyl)morpholine derivatives have been explored for their role as neurokinin-1 (NK-1) receptor antagonists. These compounds show potential for clinical efficacy in emesis (nausea and vomiting) and depression. A study highlighted a compound with significant water solubility and long-acting effects, beneficial for both intravenous and oral administration in treating these conditions (Harrison et al., 2001).
  • Another study conducted structural optimizations on a morpholine acetal human NK-1 receptor antagonist, resulting in a potent, long-acting antagonist. This compound demonstrated effectiveness in preclinical models for peripheral pain, migraine, chemotherapy-induced emesis, and various psychiatric disorders (Hale et al., 1998).

Synthesis Techniques

  • Research has focused on developing efficient synthetic methods for creating enantiomerically pure derivatives of 5-Methyl-2-(trifluoromethyl)morpholine. These methods play a critical role in the synthesis of potent orally active antagonists of the human neurokinin-1 receptor (Elati et al., 2007).
  • The electronic absorption spectra of Morpholine Green derivatives, including those with methyl and trifluoromethyl groups, have been studied. These findings are significant in the context of dye and pigment chemistry, affecting the understanding of electron donor properties of various substituents (Hepworth et al., 1993).

Antimicrobial and Antidepressive Properties

  • The compound has been utilized in synthesizing potent antimicrobials. One such compound, 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, shows promise in the creation of antimicrobials, including arecoline derivatives and phendimetrazine (Kumar et al., 2007).
  • Research into derivatives of 5-Methyl-2-(trifluoromethyl)morpholine for their antidepressive activity has been conducted. For instance, a study synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and evaluated its antidepressant activities in animal models (Yuan, 2012).

Advanced Drug Synthesis and Characterization

  • The synthesis of complex drug candidates often involves derivatives of 5-Methyl-2-(trifluoromethyl)morpholine. For example, a novel substance P inhibitor was determined in human plasma using high-performance liquid chromatography, indicating the role of these derivatives in advanced pharmaceutical analyses (Constanzer et al., 2004).

Safety And Hazards

5-Methyl-2-(trifluoromethyl)morpholine is associated with several hazard statements including H226, H315, H318, H335 . These correspond to flammable liquid and vapor, skin irritation, eye damage, and respiratory irritation respectively .

properties

IUPAC Name

5-methyl-2-(trifluoromethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-4-3-11-5(2-10-4)6(7,8)9/h4-5,10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMNOIAAEIAHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(trifluoromethyl)morpholine

CAS RN

1341664-20-7
Record name 5-methyl-2-(trifluoromethyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Nonnenmacher, F Grellepois, C Portella - 2009 - Wiley Online Library
The synthesis of morpholines and oxazepanes derivatives containing a trifluoromethyl group on a quaternary carbon has been achieved from a common enantiopure O‐allyl amino …

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